molecular formula C7H14 B14083384 3-Methyl-hex-3-ene CAS No. 3404-65-7

3-Methyl-hex-3-ene

Cat. No.: B14083384
CAS No.: 3404-65-7
M. Wt: 98.19 g/mol
InChI Key: FHHSSXNRVNXTBG-UHFFFAOYSA-N
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Description

3-Methyl-hex-3-ene is an organic compound with the molecular formula C7H14 . It is an alkene, characterized by the presence of a carbon-carbon double bond. The compound is a structural isomer of heptene and is known for its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-hex-3-ene can be synthesized through various methods, including the dehydration of alcohols. One common method involves the dehydration of 3-methyl-3-hexanol using an acid catalyst such as concentrated sulfuric acid or phosphoric acid. The reaction typically occurs under elevated temperatures to facilitate the removal of water and formation of the double bond .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic cracking of hydrocarbons. This process breaks down larger hydrocarbon molecules into smaller ones, including alkenes like this compound. The reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-hex-3-ene undergoes a variety of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in an inert solvent like carbon tetrachloride.

Major Products:

Scientific Research Applications

3-Methyl-hex-3-ene has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methyl-hex-3-ene exerts its effects depends on the specific reaction it undergoes. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking an electrophile such as a halogen molecule. This results in the formation of a carbocation intermediate, which then reacts with a nucleophile to form the final product . The molecular targets and pathways involved vary based on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which influences its reactivity and the types of reactions it can undergo. The presence of the methyl group at the third position provides steric hindrance, affecting the compound’s behavior in chemical reactions compared to its isomers .

Properties

CAS No.

3404-65-7

Molecular Formula

C7H14

Molecular Weight

98.19 g/mol

IUPAC Name

3-methylhex-3-ene

InChI

InChI=1S/C7H14/c1-4-6-7(3)5-2/h6H,4-5H2,1-3H3

InChI Key

FHHSSXNRVNXTBG-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C)CC

Origin of Product

United States

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